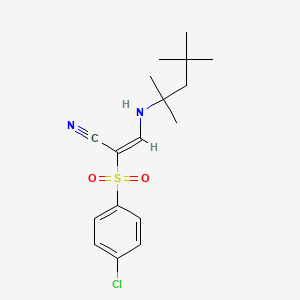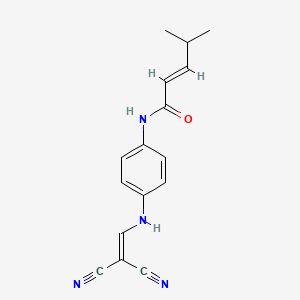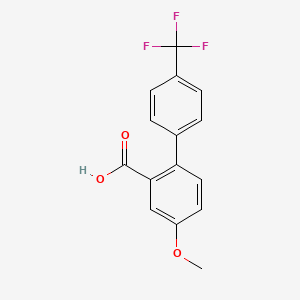
5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid, also known as 5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid or 5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid (5-MTFB), is an organic compound with a molecular formula of C13H10F3O3. 5-MTFB is a white, crystalline solid with a melting point of 158–159 °C and a boiling point of 336–337 °C. It is soluble in methanol, ethanol, and chloroform, and insoluble in water. 5-MTFB has been used in various scientific research applications, including as a reagent for the synthesis of pharmaceuticals, as a catalyst for organic reactions, and as a fluorescent probe for the detection of reactive oxygen species.
科学研究应用
5-MTFB has been used in a variety of scientific research applications, including as a reagent for the synthesis of pharmaceuticals, as a catalyst for organic reactions, and as a fluorescent probe for the detection of reactive oxygen species.
5-MTFB has been used as a reagent for the synthesis of pharmaceuticals, including beta-blockers, anti-inflammatory agents, and anti-cancer drugs. 5-MTFB has also been used as a catalyst for the synthesis of organic compounds, such as amino acids, peptides, and nucleosides.
In addition, 5-MTFB has been used as a fluorescent probe for the detection of reactive oxygen species. 5-MTFB is able to bind to reactive oxygen species and emit a fluorescent signal, which can be used to measure the concentration of reactive oxygen species in a sample.
作用机制
The mechanism of action of 5-MTFB is not fully understood, but it is believed to involve the binding of 5-MTFB to reactive oxygen species, which results in the fluorescence emission from 5-MTFB. The fluorescence emission from 5-MTFB is then used to measure the concentration of reactive oxygen species in a sample.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MTFB are not fully understood. However, it is believed that 5-MTFB may have anti-inflammatory and anti-cancer properties. In addition, 5-MTFB may be able to scavenge reactive oxygen species, which may have beneficial effects on cell health.
实验室实验的优点和局限性
One of the major advantages of using 5-MTFB in lab experiments is its ability to bind to reactive oxygen species and emit a fluorescent signal. This makes 5-MTFB an ideal fluorescent probe for the detection of reactive oxygen species in a sample.
However, 5-MTFB has some limitations. For example, 5-MTFB is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, 5-MTFB is not very stable in the presence of light, which can limit its usefulness in experiments that require long-term exposure to light.
未来方向
There are a number of potential future directions for 5-MTFB research. These include further investigation into the biochemical and physiological effects of 5-MTFB, as well as the development of new methods for the synthesis of 5-MTFB. In addition, researchers could explore the potential applications of 5-MTFB as a fluorescent probe for the detection of other molecules. Finally, further research into the stability of 5-MTFB in the presence of light could help to improve its usefulness in lab experiments.
合成方法
5-MTFB can be synthesized by a number of methods. One method involves the reaction of 4-trifluoromethylbenzoic acid with 5-methoxy-2-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide at a temperature of 80–90 °C for 16–18 hours. The reaction produces 5-MTFB in a yield of 80–90%.
属性
IUPAC Name |
5-methoxy-2-[4-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-11-6-7-12(13(8-11)14(19)20)9-2-4-10(5-3-9)15(16,17)18/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYIBPKRXSFPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594981 |
Source


|
| Record name | 4-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400727-17-5 |
Source


|
| Record name | 4-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




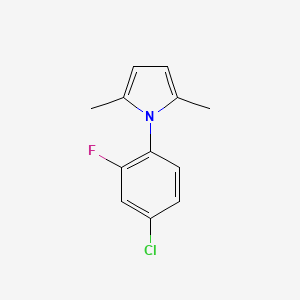

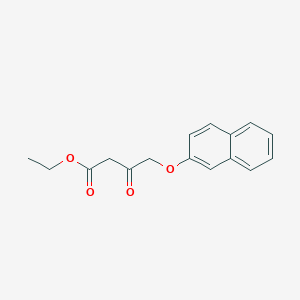
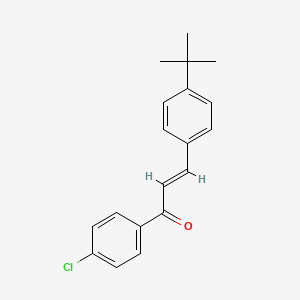
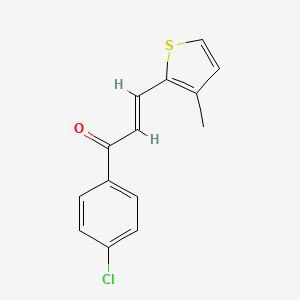

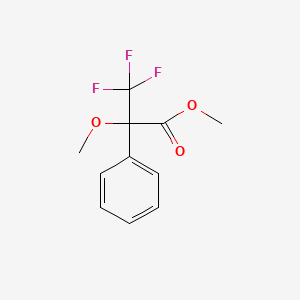
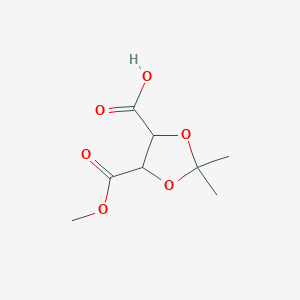
![4-n-Butyl-4'-[4-(trifluoromethoxy)phenyl]bicyclohexyl](/img/structure/B6320627.png)
